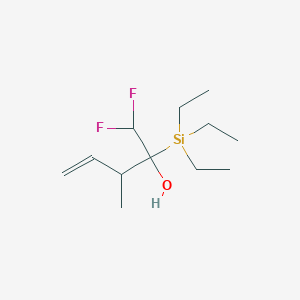
1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol is an organofluorine compound characterized by the presence of difluoromethyl and triethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol typically involves the introduction of difluoromethyl and triethylsilyl groups into a suitable precursor. One common method involves the use of difluoromethylating agents and triethylsilyl reagents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoromethyl and triethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated alcohols or ketones, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique structural features make it a valuable tool in studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the triethylsilyl group can influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Difluoro(trimethylsilyl)acetonitrile: Another organofluorine compound with similar reactivity.
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Used in similar applications and reactions.
Uniqueness: 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol is unique due to its specific combination of difluoromethyl and triethylsilyl groups, which confer distinct chemical properties and reactivity patterns compared to other similar compounds .
Properties
CAS No. |
649717-89-5 |
|---|---|
Molecular Formula |
C12H24F2OSi |
Molecular Weight |
250.40 g/mol |
IUPAC Name |
1,1-difluoro-3-methyl-2-triethylsilylpent-4-en-2-ol |
InChI |
InChI=1S/C12H24F2OSi/c1-6-10(5)12(15,11(13)14)16(7-2,8-3)9-4/h6,10-11,15H,1,7-9H2,2-5H3 |
InChI Key |
FXEQNVTXDJRLEG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(C(C)C=C)(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






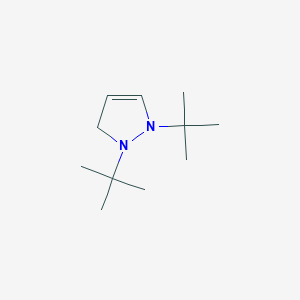
![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)
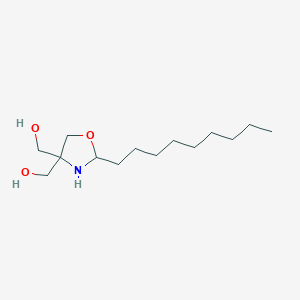
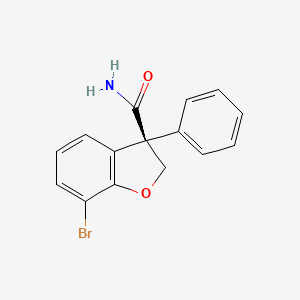
![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)
![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)
![N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine](/img/structure/B12602642.png)
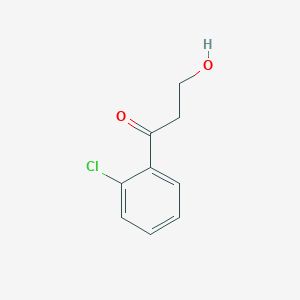
![(6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B12602646.png)

